



Application Notes: Full-Length FXR Transactivation Assay

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Compound of Interest		
Compound Name:	FXR agonist 4	
Cat. No.:	B12398496	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This role makes FXR a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and dyslipidemia.[4] The full-length FXR transactivation assay is a robust cell-based method used to identify and characterize compounds that can modulate FXR activity, serving as a primary screening tool in drug discovery.[3][4]

Principle of the Assay

The FXR transactivation assay quantitatively measures the ability of a test compound to activate or inhibit the transcriptional activity of the full-length FXR protein in a cellular context. The core components of this assay are:

- Host Cells: A suitable mammalian cell line, often of hepatic or intestinal origin (e.g., HepG2), that provides the necessary cellular machinery for transcription and translation.[5]
- FXR Expression Vector: A plasmid encoding the full-length human FXR protein. This ensures high levels of the receptor are present in the host cells.



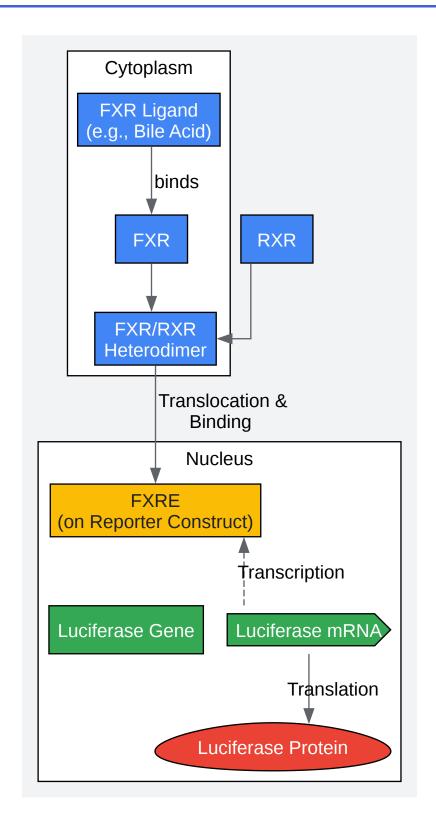
- Reporter Vector: A plasmid containing a reporter gene, typically Firefly luciferase, under the control of a promoter with multiple copies of an FXRE.[5]
- Internal Control Vector: A second reporter plasmid, often expressing Renilla luciferase from a
 constitutive promoter, is co-transfected to normalize for variations in transfection efficiency
 and cell viability.[6]

When an activating ligand (agonist) enters the cell, it binds to FXR. This induces a conformational change, leading to the formation of a functional heterodimer with RXR.[3] The FXR/RXR complex then translocates to the nucleus and binds to the FXREs on the reporter plasmid, driving the expression of the luciferase gene.[5] The resulting luminescence is measured and is directly proportional to the level of FXR activation.[5] Antagonists can be identified by their ability to block the activation induced by a known agonist.

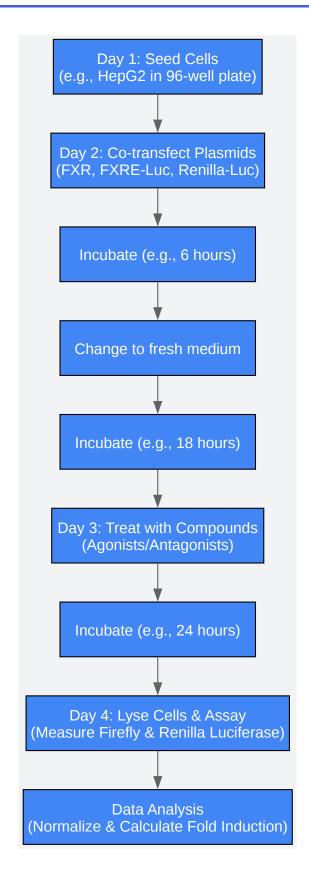
FXR Signaling Pathway

The diagram below illustrates the mechanism of FXR activation. A ligand, such as a bile acid, binds to the FXR/RXR heterodimer. This complex then moves into the nucleus, binds to an FXR Response Element (FXRE) on the DNA, and initiates the transcription of target genes like SHP, which in turn regulate metabolic pathways.[3][7]









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